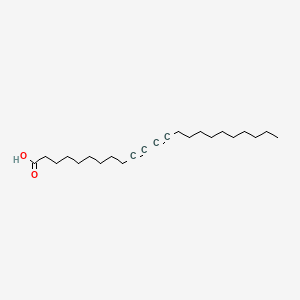

10,12-Tricosadiynoic acid

Übersicht

Beschreibung

10,12-tricosadiynoic acid is a very long-chain fatty acid.

Wissenschaftliche Forschungsanwendungen

Kolorimetrische Erkennung von Kohlendioxid

10,12-Tricosadiynoic acid: wurde bei der Synthese von Polydiacetylenvesikeln zur kolorimetrischen Erkennung von Kohlendioxid (CO2) verwendet. Diese Anwendung ist besonders relevant für die Überwachung mariner Umgebungen, in denen erhöhte CO2-Werte zu einer Versauerung der Ozeane führen können, was eine Bedrohung für die marine Biodiversität und die Ökosysteme darstellt {svg_1}.

Pharmazeutische Zwischenprodukte

Diese Verbindung dient als aktives pharmazeutisches Zwischenprodukt. Seine Rolle in der Arzneimittelsynthese und -entwicklung ist entscheidend, obwohl in der verfügbaren Literatur keine spezifischen Medikamente oder Behandlungen beschrieben werden, die diese Verbindung verwenden {svg_2}.

Materialwissenschaften

In der Materialwissenschaft kann This compound verwendet werden, um Polymere mit einzigartigen Eigenschaften zu erzeugen, wie z. B. Reaktion auf Umweltveränderungen. Diese Materialien haben potenzielle Anwendungen in intelligenten Beschichtungen und Sensoren {svg_3}.

Umweltüberwachung

Die Fähigkeit von Sensoren auf Basis von This compound, CO2 zu erkennen, kann auf die Umweltüberwachung ausgeweitet werden. Solche Sensoren könnten in verschiedenen Ökosystemen eingesetzt werden, um die Auswirkungen menschlicher Aktivitäten auf den CO2-Gehalt zu überwachen {svg_4}.

Chemische Forschung

Als chemisches Forschungswerkzeug ist This compound wertvoll für die Untersuchung von Kohlenstoff-Kohlenstoff-Dreifachbindungsreaktionen und deren Mechanismen. Dies kann zu Fortschritten in den Techniken der synthetischen Chemie führen {svg_5}.

Nanotechnologie

Das Potenzial der Verbindung in der Nanotechnologie liegt in ihrer Fähigkeit, Strukturen im Nanobereich zu bilden, die für Medikamentenverabreichungssysteme oder als Teil von Nanoelektronikgeräten verwendet werden könnten {svg_6}.

Biotechnologie

In der Biotechnologie könnte This compound verwendet werden, um biologische Moleküle zu modifizieren und so ihre Eigenschaften für verschiedene Anwendungen zu verändern, wie z. B. biobasierte Materialien oder als Teil von Biosensoren {svg_7}.

Akademische Forschung und Ausbildung

Schließlich ist This compound ein Gegenstand akademischen Interesses. Es kann in Bildungseinrichtungen verwendet werden, um organische Synthese- und Polymerisationsreaktionen zu demonstrieren, und dient als praktisches Beispiel für Studenten, die organische Chemie lernen {svg_8}.

Wirkmechanismus

Target of Action

The primary target of 10,12-Tricosadiynoic acid is acyl-CoA oxidase-1 (ACOX1) . ACOX1 is a key enzyme involved in the peroxisomal fatty acid beta-oxidation pathway, which is crucial for lipid metabolism .

Mode of Action

This compound acts as a highly specific, selective, and high-affinity inhibitor of ACOX1 . It inhibits ACOX1 activity in a time- and concentration-dependent manner . The inhibition of ACOX1 by this compound-CoA is irreversible .

Biochemical Pathways

The inhibition of ACOX1 by this compound impacts the peroxisomal fatty acid beta-oxidation pathway . This pathway is essential for the breakdown of fatty acids, and its disruption can lead to alterations in lipid metabolism .

Result of Action

The inhibition of ACOX1 by this compound leads to improvements in mitochondrial lipid and reactive oxygen species (ROS) metabolism . This can be beneficial in the treatment of metabolic diseases induced by a high-fat diet or obesity . Inhibition of ACOX1 has been shown to reduce liver lipid and ROS levels, decrease weight gain, and lower serum triglyceride and insulin levels in animal models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, diet can play a significant role, as the compound has been shown to be effective in treating metabolic diseases induced by a high-fat diet . .

Biologische Aktivität

10,12-Tricosadiynoic acid (TCDA), a fatty acid with the chemical formula C23H42O2, is notable for its biological activity as an acyl-CoA oxidase-1 (ACOX1) inhibitor. This compound has gained attention due to its potential therapeutic applications in metabolic diseases, particularly those related to obesity and high-fat diets. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of ACOX1, an enzyme crucial for the peroxisomal β-oxidation of very long-chain fatty acids. The inhibition of ACOX1 leads to alterations in lipid metabolism and reactive oxygen species (ROS) generation, which are significant in the context of metabolic disorders.

- Inhibition Characteristics :

Effects on Metabolic Diseases

Research indicates that TCDA can ameliorate conditions induced by high-fat diets by improving mitochondrial lipid metabolism and reducing oxidative stress. In particular:

- Obesity and Metabolic Syndrome : TCDA has shown promise in treating obesity-related metabolic diseases by enhancing mitochondrial function and lipid metabolism .

- Kidney Protection : In studies involving Sirtuin 5-deficient mice, TCDA was used to inhibit ACOX1 activity, leading to improved kidney function and reduced tissue damage in models of acute kidney injury (AKI) induced by ischemia or cisplatin .

Study on Fatty Acid Oxidation

A study published in 2022 demonstrated that TCDA administration significantly suppressed peroxisomal β-oxidation in liver tissues. The results indicated that the compound could modulate cholesterol biosynthesis pathways and influence lipid accumulation in diabetic models .

| Parameter | Control Group | TCDA Treatment Group | Effect |

|---|---|---|---|

| Liver cholesterol content | Increased by 55% | Reduced by TCDA | Inhibition of cholesterol synthesis |

| Plasma VLDL-C levels | Increased by 128% | Reduced by TCDA | Lowered lipid levels |

| Serum mevalonic acid levels | Increased by 42% | Reduced by TCDA | Indicates decreased cholesterol biosynthesis |

Impact on Adipocyte Function

In adipocyte studies using the 3T3-L1 cell line, TCDA was shown to inhibit peroxisomal fatty acid oxidation effectively. This suggests its role in modulating adipocyte metabolism and potentially influencing fat storage and mobilization .

Summary of Findings

The compound's ability to inhibit ACOX1 presents a significant opportunity for therapeutic interventions in metabolic disorders. Its effects on lipid metabolism are particularly relevant for conditions such as obesity and diabetes, where dysregulated fatty acid oxidation contributes to disease pathology.

Eigenschaften

IUPAC Name |

tricosa-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-10,15-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDVCMBPCRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66990-31-6 | |

| Record name | 10,12-Tricosadiynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40337084 | |

| Record name | 10,12-Tricosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66990-30-5 | |

| Record name | 10,12-Tricosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Tricosadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.